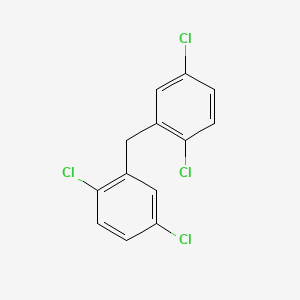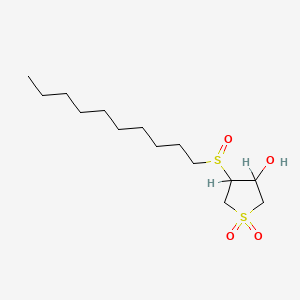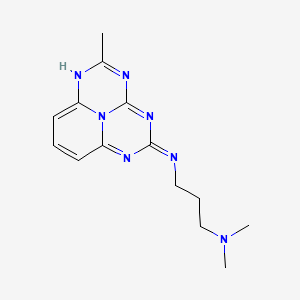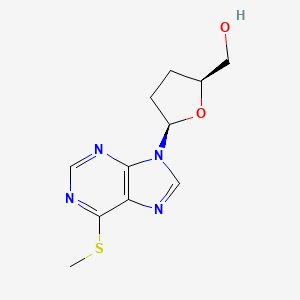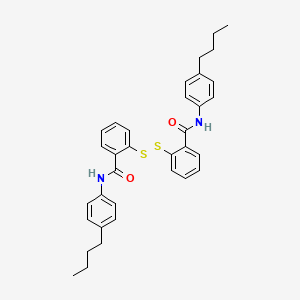![molecular formula C7H16Cl2Si B12787697 Butyl[bis(chloromethyl)]methylsilane CAS No. 2917-66-0](/img/structure/B12787697.png)
Butyl[bis(chloromethyl)]methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl[bis(chloromethyl)]methylsilane is an organosilicon compound with the molecular formula C₇H₁₆Cl₂Si It is characterized by the presence of a silicon atom bonded to a butyl group, two chloromethyl groups, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl[bis(chloromethyl)]methylsilane typically involves the reaction of butylmethylsilane with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of chloromethyl groups via the chloromethylation process. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl[bis(chloromethyl)]methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the chloromethyl groups can yield methyl groups or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl groups.
Oxidation Reactions: Silanols or siloxanes.
Reduction Reactions: Compounds with reduced chloromethyl groups.
Applications De Recherche Scientifique
Butyl[bis(chloromethyl)]methylsilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules and surfaces.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of butyl[bis(chloromethyl)]methylsilane involves its ability to undergo substitution reactions, allowing it to modify other molecules. The chloromethyl groups are particularly reactive, enabling the compound to form covalent bonds with nucleophiles. This reactivity is harnessed in various applications, from chemical synthesis to surface modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(chloromethyl)dimethylsilane: Similar in structure but with two methyl groups instead of a butyl group.
Chloromethyltrimethylsilane: Contains three methyl groups and one chloromethyl group.
Butyltrimethylsilane: Lacks the chloromethyl groups, having only a butyl group and three methyl groups.
Uniqueness
Butyl[bis(chloromethyl)]methylsilane is unique due to the presence of both a butyl group and two chloromethyl groups. This combination provides distinct reactivity and versatility compared to other similar compounds, making it valuable in specific applications where both hydrophobic and reactive chloromethyl functionalities are desired.
Propriétés
Numéro CAS |
2917-66-0 |
|---|---|
Formule moléculaire |
C7H16Cl2Si |
Poids moléculaire |
199.19 g/mol |
Nom IUPAC |
butyl-bis(chloromethyl)-methylsilane |
InChI |
InChI=1S/C7H16Cl2Si/c1-3-4-5-10(2,6-8)7-9/h3-7H2,1-2H3 |
Clé InChI |
BYRMANBYAFPAII-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C)(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


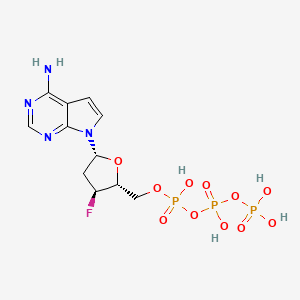


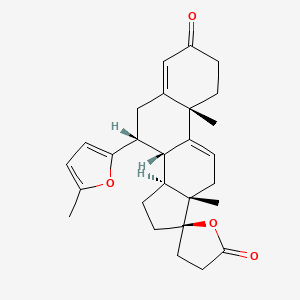

![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
